molecular formula C4H3BrO3 B1441724 3-Bromo-4-hydroxy-5H-furan-2-one CAS No. 21151-51-9

3-Bromo-4-hydroxy-5H-furan-2-one

Cat. No.: B1441724
CAS No.: 21151-51-9
M. Wt: 178.97 g/mol
InChI Key: ZQSNXNHYJXRNAE-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-5H-furan-2-one (CAS 21151-51-9), with the molecular formula C₄H₃BrO₃ and a molecular weight of 178.97 g/mol, is a high-value synthetic intermediate belonging to the class of 3,4-dihalo-5-hydroxy-2(5H)-furanones . This compound is the bromo analog of mucobromic acid and is characterized by a highly reactive structure featuring a carbonyl group conjugated with a double bond, a hemiacetal hydroxyl group, and labile halogen atoms, making it an exceptionally versatile building block for chemical synthesis . Its significant research value lies in its role as a precursor to a wide range of biologically active molecules. Furanone derivatives are prominent in medicinal chemistry and exhibit potent bioactivities, including antimicrobial effects against pathogens like Salmonella typhimurium , anti-biofilm properties against Bacillus subtilis , and antitubercular activity against M. tuberculosis . Furthermore, the 2(5H)-furanone scaffold is a key pharmacophore in natural products and investigational compounds with anticancer and anti-inflammatory properties, such as rubrolides and petrosaspongiolide M . The reactivity of this compound allows for diverse transformations; the hydroxyl group can be functionalized into ethers and esters, while the halogen atoms are susceptible to nucleophilic substitution, enabling the introduction of nitrogen and other heteroatoms to create novel derivatives for drug discovery and biological screening . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-3-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO3/c5-3-2(6)1-8-4(3)7/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSNXNHYJXRNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716040
Record name 3-Bromo-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21151-51-9
Record name 3-Bromo-4-hydroxyfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2(5H)-Furanone Derivatives

One of the primary routes to synthesize 3-bromo-4-hydroxy-5H-furan-2-one involves selective bromination of 2(5H)-furanone or substituted analogs, followed by controlled dehydrobromination.

  • Direct Bromination and Dehydrobromination
    Zhao, Yang, Li et al. (2015) described the synthesis of 3-bromo-2(5H)-furanone by brominating 2(5H)-furanone in diethyl ether under reflux conditions, followed by triethylamine-mediated dehydrobromination. This method yields the brominated furanone in approximately 47.6% yield (Scheme 4 in).
    Similarly, de Echagüen and Ortuño employed a related approach using carbon tetrachloride as solvent to prepare 3-bromo-5-methyl-2(5H)-furanone from 5-methyl-2(5H)-furanone, indicating solvent choice influences the reaction outcome (Scheme 5 in).

  • Bromination of Methoxy-Substituted Furanones
    A four-step protocol starting from furfural involves photo-oxidation to 5-hydroxy-2(5H)-furanone, acetylation with methanol, bromine addition, and pyridine-mediated dehydrobromination to yield 3-bromo-5-methoxy-2(5H)-furanone with a 65% overall yield (Scheme 3 in).

Synthesis from Mucobromic Acid and Reduction

Mucobromic acid, a dibromo-substituted furanone, serves as a key intermediate for preparing brominated furanones.

  • Reduction of Mucobromic Acid
    The reaction of mucobromic acid with sodium borohydride in methanol at 0 °C, followed by sulfuric acid addition, affords 3,4-dibromo-2(5H)-furanone in 75% yield. This intermediate can be further functionalized (Scheme 1 in).

  • Cross-Coupling Reactions
    The dibromo intermediate undergoes palladium-catalyzed cross-coupling with arylboronic acids or trialkylstannanes to regioselectively yield 4-aryl-3-bromo-2(5H)-furanones in yields of 58-79%, demonstrating the versatility of this route for diverse substitutions (Schemes 10, 12 in).

Bromination of α,β-Unsaturated Esters and Related Precursors

Bromine addition to α-(1-hydroxyalkyl)- and α-(1-alkoxy-alkyl)-α,β-unsaturated esters has been utilized to access hydroxyfimbrolide derivatives structurally related to this compound.

  • Angel Calderón et al. (1992) reported bromine addition to such esters as an approach to hydroxyfimbrolide and bromobeckerelide, which share the furanone core with bromine substituents, illustrating an alternative synthetic strategy ().

Photochemical and Catalytic Methods

  • Rose Bengal Sensitized Photo-oxidation
    Starting from furfural, Rose Bengal-sensitized photo-oxidation produces 5-hydroxy-2(5H)-furanone quantitatively, which can be further brominated and modified to yield brominated furanones with high efficiency ().

  • Pd-Catalyzed Cross-Coupling
    Several Pd-catalyzed protocols have been developed for regioselective arylation of brominated furanones, enhancing structural diversity and functionalization potential. These methods use PdCl2 catalysts with various ligands and bases such as Ag2O or NaHCO3, achieving yields up to 82% ().

Summary Table of Preparation Methods

Methodology Starting Material(s) Key Reagents/Conditions Product Yield (%) Notes
Bromination + Dehydrobromination 2(5H)-Furanone Br2 in Et2O reflux, Et3N ~47.6 Simple, direct bromination
Bromination in CCl4 5-Methyl-2(5H)-furanone Br2 in CCl4, dehydrobromination Not specified Solvent variation affects outcome
Reduction of Mucobromic Acid Mucobromic acid NaBH4 in MeOH, H2SO4 75 High yield dibromo intermediate
Pd-Catalyzed Cross-Coupling 3,4-Dibromo-2(5H)-furanone PdCl2(MeCN)2, AsPh3, Ag2O, alkylboronic acids 58-79 Regioselective arylation
Photo-oxidation + Bromination Furfural Rose Bengal, light, Br2, pyridine 65 (overall) Multi-step, high efficiency
Bromine Addition to α,β-unsaturated esters α-(1-Hydroxyalkyl)-unsaturated esters Br2 addition Variable Access to hydroxyfimbrolide analogs

Research Findings and Considerations

  • The choice of solvent (e.g., Et2O vs. CCl4) and base (e.g., triethylamine, pyridine) significantly influences the regioselectivity and yield of bromination and dehydrobromination steps.

  • Mucobromic acid serves as a versatile precursor for various brominated furanones, with reduction and subsequent Pd-catalyzed cross-coupling steps enabling tailored substitutions.

  • Photochemical methods provide efficient access to hydroxylated furanone intermediates, which can be further brominated, offering a route from readily available furfural.

  • Pd-catalyzed Suzuki-Miyaura and related cross-coupling reactions enable regioselective and scalable synthesis of substituted bromofuranones, important for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-4-hydroxy-5H-furan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of halogenated furanones are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Substituents Notable Features Reference
3-Bromo-4-hydroxy-5H-furan-2-one Not provided C₄H₃BrO₃ 3-Br, 4-OH Base structure; limited data
3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone 132059-51-9 C₅H₃BrCl₂O₃ 3-Cl, 4-(BrClCH₂), 5-OH Diastereomeric mixture; halogen diversity
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone 132059-53-1 C₅H₃Br₃O₃ 3-Br, 4-(Br₂CH), 5-OH High bromine content; potential reactivity
(S)-3-Bromo-4-diallylamino-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one Not provided C₂₀H₂₈BrNO₃ 3-Br, 4-diallylamino, 5-O-substituent Chiral centers; antitumor activity
4-Bromo-5-ethoxyfuran-2(5H)-one 5926-51-2 C₆H₇BrO₃ 4-Br, 5-OEt Ethoxy group enhances lipophilicity

Key Differences and Implications

Halogen Type and Position: Bromine at position 3 (in the title compound) may confer higher electrophilicity compared to chlorine analogs (e.g., 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone) .

Functional Group Diversity: Hydroxyl groups (e.g., at position 4 or 5) enhance hydrogen-bonding capacity, influencing solubility and biological interactions. Amino-substituted derivatives (e.g., 4-diallylamino) exhibit enhanced bioactivity, such as antitumor effects, due to improved target binding .

Stereochemical Complexity :

  • Chiral derivatives like the (S)-configured compound in demonstrate the importance of stereochemistry in biological selectivity and synthetic applications .

Biological Activity

3-Bromo-4-hydroxy-5H-furan-2-one, a furan derivative, has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a bromine atom and a hydroxyl group, which enhance its reactivity and potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by relevant studies and data.

  • Molecular Formula : CHBrO
  • Molecular Weight : 178.97 g/mol
  • Structure : The unique combination of functional groups in this compound differentiates it from other furan derivatives, making it a valuable compound in various chemical applications.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that this compound can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, which is crucial in treating infections caused by biofilm-forming pathogens.

Activity Target Organism Effect
AntimicrobialPseudomonas aeruginosaInhibition of biofilm formation
AntifungalVarious fungal speciesPotent antifungal effects

The biological activity of this compound is believed to involve several biochemical pathways. The bromination process enhances the reactivity of the compound, allowing it to interact with various biological targets. Studies suggest that the compound may modulate enzyme activities or bind to specific receptors, leading to various biological effects.

Case Studies

  • Biofilm Inhibition Study : A recent study evaluated the inhibitory effects of this compound on biofilm formation in Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm biomass, highlighting its potential as an antimicrobial agent.
  • Anticancer Activity Assessment : Although direct studies on this specific compound are sparse, related furan derivatives have shown promising results in inhibiting cancer cell proliferation. These findings suggest that further research into this compound could yield valuable insights into its anticancer properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3-Bromo-4-hydroxy-5H-furan-2-one, and how can reaction conditions be optimized to maximize yield?

  • Methodological Answer : Brominated furanones are typically synthesized via electrophilic substitution or coupling reactions. For this compound, a bromination reaction using N-bromosuccinimide (NBS) under acidic conditions is common. Key parameters include temperature control (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants to minimize side products like dibrominated derivatives . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for confirming the substitution pattern and hydroxyl group presence. Key markers include a downfield shift for the hydroxyl proton (~δ 10–12 ppm) and coupling constants for furan ring protons. Infrared (IR) spectroscopy identifies O–H stretching (~3200 cm⁻¹) and C=O/C–Br vibrations (~1700 cm⁻¹ and ~600 cm⁻¹). Single-crystal X-ray diffraction (SC-XRD) resolves structural ambiguities, such as hydrogen bonding between hydroxyl and carbonyl groups, using software like SHELXL for refinement .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing bromine atom activates the furanone ring toward nucleophilic attack at the C-3 or C-5 positions. For example, in aminolysis reactions, primary amines (e.g., benzylamine) displace bromine under mild conditions (room temperature, DCM solvent). Reaction progress should be monitored via TLC, and steric effects from bulky nucleophiles may require elevated temperatures (40–60°C) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be processed to resolve hydrogen-bonding networks in this compound derivatives?

  • Methodological Answer : SHELX software (e.g., SHELXL-2018) is critical for refining hydrogen atom positions and thermal parameters. For brominated furanones, assign anisotropic displacement parameters to bromine atoms to improve model accuracy. Use the OLEX2 interface to visualize hydrogen bonds (e.g., O–H···O=C interactions) and validate geometry with the CHECKCIF tool to flag outliers in bond angles or torsional strain .

Q. What computational methods are suitable for predicting the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict reaction pathways. Analyze Fukui indices to identify electrophilic/nucleophilic sites, and compare with experimental results (e.g., Suzuki coupling at C-3 vs. C-5). Validate computational predictions using Hammett substituent constants for bromine and hydroxyl groups .

Q. How can contradictions between experimental and theoretical spectral data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or intermolecular interactions. Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) and compare with experimental data. For IR, ensure baseline correction and exclude moisture interference. Cross-validate using 2D NMR techniques (COSY, HSQC) to confirm peak assignments .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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